Herbacetin 3,7,8-trimethyl ether

Gastroprotection Antiulcer In vivo pharmacology

Herbacetin 3,7,8-trimethyl ether (CAS 6586-29-4; systematic name 5,4′-dihydroxy-3,7,8-trimethoxyflavone) is an O-methylated flavonol belonging to the 8-O-methylated flavonoid subclass. It is a derivative of the parent flavonol herbacetin (CAS 527-95-7) and is structurally characterized by a flavone backbone with hydroxy groups at positions 5 and 4′ and methoxy substituents at positions 3, 7, and 8.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
CAS No. 6586-29-4
Cat. No. B12697475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHerbacetin 3,7,8-trimethyl ether
CAS6586-29-4
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC
InChIInChI=1S/C18H16O7/c1-22-12-8-11(20)13-14(21)18(24-3)15(25-17(13)16(12)23-2)9-4-6-10(19)7-5-9/h4-8,19-20H,1-3H3
InChIKeyIUKBSFKDMZKGMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Herbacetin 3,7,8-trimethyl ether (CAS 6586-29-4): What Scientific Buyers Need to Know


Herbacetin 3,7,8-trimethyl ether (CAS 6586-29-4; systematic name 5,4′-dihydroxy-3,7,8-trimethoxyflavone) is an O-methylated flavonol belonging to the 8-O-methylated flavonoid subclass [2]. It is a derivative of the parent flavonol herbacetin (CAS 527-95-7) and is structurally characterized by a flavone backbone with hydroxy groups at positions 5 and 4′ and methoxy substituents at positions 3, 7, and 8 [1]. This distinct trimethylation pattern differentiates it from closely related analogs—such as the tetramethylated gossypetin derivative ternatin (gossypetin 3,7,8,3′-tetramethyl ether) and the regioisomeric tambulin (herbacetin 7,8,4′-trimethyl ether; CAS 571-72-2)—and serves as the molecular basis for its unique pharmacological profile . Notably, commercial and literature sources frequently conflate this compound with tambulin; procurement specialists must verify CAS registry numbers to ensure selection of the intended methylated flavonol.

Why Herbacetin 3,7,8-trimethyl ether Cannot Be Substituted with Generic Flavonols


The pharmacological performance of O-methylated flavonols is exquisitely sensitive to the number, position, and pattern of methoxy substitutions on the parent flavonoid scaffold [1]. Herbacetin 3,7,8-trimethyl ether bears methoxy groups at positions 3, 7, and 8 while retaining free hydroxyls at positions 5 and 4′—a substitution signature that fundamentally alters its lipophilicity, metabolic stability, and target engagement compared to herbacetin (all hydroxy), gossypetin 3,7,8,3′-tetramethyl ether (ternatin; additional methoxy at 3′), or the regioisomer tambulin (methoxy at 7, 8, and 4′) [2]. This is not a theoretical nuance: direct comparative data demonstrate that the methylated derivatives display marked divergence in antiulcer potency, antiproliferative IC₅₀ values, and antimycobacterial MICs relative to their parent flavonoids and each other [3]. Consequently, interchanging this compound with a generic flavonol or even a closely related methylated analog without experimental validation risks irreproducible biological results and wasted research resources.

Herbacetin 3,7,8-trimethyl ether: Head-to-Head Quantitative Evidence for Scientific Selection


Antiulcer Activity of Herbacetin 3,7,8-trimethyl ether Superior to Ombuin in Dual Rodent Models

In a direct comparator study, herbacetin 3,7,8-trimethyl ether (reported as tambulin) demonstrated significantly greater antiulcer activity than the co-isolated flavonol ombuin at the same oral dose of 50 mg/kg in two independent rat ulcer models . In the pylorus-ligated model, the compound produced an ulcer index of 2.8 ± 0.6 mm² with 69.5 ± 0.18% ulcer inhibition, while in the ethanol-induced model, it yielded an ulcer index of 5.2 ± 0.7 mm² with 70.2 ± 0.15% inhibition . Both the ethyl acetate extract and ombuin exhibited only dose-dependent activity without reaching the same maximal effect, establishing the compound as the most active principle in the study .

Gastroprotection Antiulcer In vivo pharmacology

Antimycobacterial Activity Against Multidrug-Resistant M. tuberculosis Strains

Herbacetin 3,7,8-trimethyl ether (designated as 5,4′-dihydroxy-3,7,8-trimethoxyflavone) was evaluated alongside three structurally related flavonoids isolated from Larrea tridentata for activity against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis [1]. The compound exhibited an MIC range of 25–50 µg/mL against MDR M. tuberculosis strains, demonstrating activity comparable to the tetramethoxylated analog ternatin (5,4′-dihydroxy-3,7,8,3′-tetramethoxyflavone; MIC 25 µg/mL) [1]. In contrast, the less methylated analog 5,4′-dihydroxy-7-methoxyflavone showed no antimycobacterial activity but was instead active against S. aureus (MIC 50 µg/mL) [1]. This direct SAR comparison establishes that the 3,7,8-trimethoxy substitution pattern is essential for anti-MDR-TB activity.

Antimycobacterial Tuberculosis MDR strains

Antiproliferative Activity Across Multiple Cancer Cell Lines with Defined IC₅₀ Range

Herbacetin 3,7,8-trimethyl ether (reported as tambulin) was evaluated for antiproliferative activity against a panel of four human cancer cell lines representing breast (MCF-7), liver (HepG2), colon (DLD-1), and skin (A431) cancers [1]. The compound exhibited IC₅₀ values ranging from 37.96 ± 0.36 to 48.7 ± 0.21 µg/mL across these cell lines [1]. This activity was corroborated by molecular docking studies showing resilient binding interaction with succinate dehydrogenase (SDH) with a binding energy of −6.76 kcal/mol and an inhibition constant (Ki) of 11.02 μM [1]. In contrast, the co-isolated flavonol ombuin from the same plant source did not exhibit significant antiproliferative activity in these assays but instead demonstrated broad-spectrum antibacterial effects (MIC 125–500 µg/mL) [1]. This divergent bioactivity profile within the same isolation study underscores the functional specificity conferred by the methylation pattern.

Anticancer Antiproliferative Cancer cell lines

COX-2 Binding Affinity Comparable to Ibuprofen via In Silico Docking

In silico molecular docking studies evaluated the binding affinity of herbacetin 3,7,8-trimethyl ether (reported as tambulin, compound 1) and its co-isolated analog prudomestin (compound 2) to cyclooxygenase-2 (COX-2) [1]. The target compound demonstrated a binding energy of −8.4 kcal/mol against COX-2, which is superior to the standard drug ibuprofen (−7.7 kcal/mol) [1]. The structurally related prudomestin exhibited an even stronger binding energy of −8.6 kcal/mol, while the ethyl acetate fraction from which both compounds were isolated showed the highest ROS inhibitory activity (IC₅₀ = 17.8 ± 1.1 µg/mL) [1]. Separately, the target compound alone demonstrated ROS inhibition with an IC₅₀ of 7.5 ± 0.3 µg/mL, markedly more potent than ibuprofen (IC₅₀ = 11.2 ± 1.9 µg/mL) [1]. These data position the compound as a validated chemical starting point for anti-inflammatory drug discovery.

COX-2 inhibition Molecular docking Anti-inflammatory

HDAC1 Inhibition and Apoptosis Induction in Lung Squamous Cell Carcinoma with In Vivo Validation

Herbacetin 3,7,8-trimethyl ether (reported as tambulin) was characterized as a functional HDAC1 inhibitor in lung squamous cell carcinoma (LSCC) models [1]. In H226 and H520 LSCC cell lines, the compound inhibited cell proliferation with IC₅₀ values of 36.61 and 36.90 µg/mL at 48 hours, respectively, and significantly induced apoptosis as evidenced by upregulation of cleaved caspase-3, cleaved caspase-9, and Bax, with concomitant downregulation of HDAC1 and Bcl-2 protein expression [1]. Critically, HDAC1 overexpression via adenoviral transduction significantly attenuated tambulin's effects, confirming target engagement [1]. In cell-derived xenograft (CDX) models in nude mice, the compound inhibited tumor growth in vivo, and combination with cisplatin was more effective than either agent alone [1]. While herbacetin itself has been reported as an SGK1 inhibitor (IC₅₀ = 752 nM) [2], the 3,7,8-trimethylated derivative exhibits a distinct target profile centered on HDAC1, demonstrating how methylation redirects the pharmacological mechanism.

HDAC1 inhibitor Lung cancer Apoptosis In vivo xenograft

Optimal Application Scenarios for Herbacetin 3,7,8-trimethyl ether Based on Quantitative Evidence


Preclinical Gastroprotective Drug Discovery Requiring In Vivo-Validated Antiulcer Activity

Researchers developing novel antiulcer agents should select herbacetin 3,7,8-trimethyl ether as a lead scaffold based on its demonstrated in vivo efficacy across two mechanistically distinct rat ulcer models. At 50 mg/kg p.o., the compound achieves 69.5–70.2% ulcer inhibition—superior to the co-isolated flavonol ombuin in the same study . The compound is suitable for structure-activity relationship (SAR) studies aimed at optimizing gastroprotective potency, particularly through modification of the 3,7,8-trimethoxy scaffold. Due to nomenclature confusion with tambulin (CAS 571-72-2), procurement must be verified by CAS number (6586-29-4) and confirmed by NMR or LC-MS identity testing.

Antimycobacterial Screening Programs Targeting Multidrug-Resistant Tuberculosis

The compound's activity against MDR M. tuberculosis strains (MIC 25–50 µg/mL) positions it as a valuable chemical probe for antimycobacterial drug discovery. Its activity is comparable to the tetramethoxylated analog ternatin (MIC 25 µg/mL) but with a simpler methylation pattern that may offer synthetic tractability advantages. Research groups focused on MDR-TB should prioritize this compound over less-methylated flavonols (e.g., 5,4′-dihydroxy-7-methoxyflavone), which lack antimycobacterial activity entirely . The compound can serve as a reference standard in MIC-based screening cascades and as a starting point for medicinal chemistry optimization against drug-resistant mycobacterial targets.

Oncology Research Requiring an HDAC1-Targeting Flavonoid with In Vivo Proof-of-Concept

For cancer biologists investigating epigenetic modulation in lung squamous cell carcinoma, herbacetin 3,7,8-trimethyl ether offers a mechanistically distinct HDAC1 inhibitory profile compared to the parent flavonol herbacetin (which targets SGK1 kinase, IC₅₀ = 752 nM) [1]. The compound demonstrates consistent antiproliferative IC₅₀ values (~37 µg/mL at 48 h) in LSCC cell lines, target engagement confirmed by HDAC1 overexpression rescue experiments, and in vivo tumor growth inhibition in CDX models . Its synergy with cisplatin suggests potential utility in combination chemotherapy research. Researchers should note that this HDAC1-targeting mechanism is specific to the 3,7,8-trimethylated derivative and cannot be extrapolated to herbacetin or other methylation variants.

Anti-Inflammatory Lead Discovery Leveraging COX-2 Binding Superiority Over Ibuprofen

Computational chemists and medicinal chemists pursuing flavonoid-based COX-2 inhibitors should consider herbacetin 3,7,8-trimethyl ether as a privileged scaffold based on its in silico binding energy of −8.4 kcal/mol against COX-2, surpassing ibuprofen (−7.7 kcal/mol) . This binding advantage, combined with potent ROS inhibitory activity (IC₅₀ = 7.5 ± 0.3 µg/mL, ~1.5-fold more potent than ibuprofen) , supports its selection for structure-based drug design campaigns. The compound is particularly suitable for projects where both COX-2 inhibition and antioxidant activity are desired pharmacological properties. For maximum ROS inhibition potency, researchers may alternatively evaluate prudomestin (IC₅₀ = 1.5 ± 0.3 µg/mL) as a comparator .

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